molecular formula C20H22N8O B2832794 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2192747-02-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2832794
CAS RN: 2192747-02-5
M. Wt: 390.451
InChI Key: CAMHIOLSGAPMHV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including pyrazole, pyrimidine, azetidine, and pyridazine rings. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. These rings would likely contribute to the compound’s stability and could also influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Chemical Synthesis and Analogue Development

Research into the chemical structure and synthesis of compounds related to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one has been a topic of interest within the field of medicinal chemistry. This includes the development of novel analogues such as guanine analogues, which, although not demonstrating antiviral activity, showcase the potential of these compounds for structural modification and investigation into their biological activities (Ehler, Robins, & Meyer, 1977).

Anticancer Activity

A significant application of pyrazolo[1,5-a]pyrimidin derivatives is their potential anticancer activity. For instance, some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity, with certain compounds revealing promising inhibitory effects on human breast adenocarcinoma cell lines. This suggests that these compounds could play a crucial role in the development of new anticancer therapies (Abdellatif et al., 2014).

Inhibition of Phosphodiesterase Activity

The derivatives of pyrazolo[1,5-a]pyrimidin have also been explored for their role in inhibiting phosphodiesterase (PDE) activity, which is crucial for regulating cellular signal transduction. Such inhibitors have potential applications in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. The development of specific inhibitors targeting PDE1, for instance, has led to clinical candidates that are currently being considered for the treatment of cognitive deficits and other central nervous system disorders (Li et al., 2016).

Anti-inflammatory Properties

Research into pyrazolo[1,5-a]pyrimidines has also identified compounds with anti-inflammatory properties, which are devoid of ulcerogenic activity. This highlights their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer therapeutic benefits without the common side effects associated with traditional NSAIDs (Auzzi et al., 1983).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and development of complex organic compounds like this one is a vibrant field of research, particularly in the area of drug discovery. Future work could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c1-13-9-19(28-17(22-13)6-7-21-28)25-10-16(11-25)12-26-20(29)5-4-18(24-26)27-15(3)8-14(2)23-27/h4-9,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHIOLSGAPMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=CC=NN54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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